molecular formula C11H12ClNO B2698635 2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide CAS No. 31209-29-7

2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

Cat. No. B2698635
CAS RN: 31209-29-7
M. Wt: 209.67
InChI Key: WMKDMUZAJVWCMI-QPJJXVBHSA-N
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Description

“2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide” is a chlorinated organic compound . Its empirical formula is C11H14ClNO and it has a molecular weight of 211.69 . It is a solid substance .


Synthesis Analysis

A synthetic approach to the preparation of novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides on the basis of C-amidoalkylation of aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been developed . The scope and limitations of the synthesis of new chloroacetamide derivatives were demonstrated .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string ClCC(NCCCC1=CC=CC=C1)=O . The InChI representation is 1S/C11H14ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) .

Scientific Research Applications

Comparative Metabolism in Herbicides

A study investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, highlighting the complex metabolic pathways involved in the carcinogenicity of these compounds. Key intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide were identified, with further metabolism leading to DNA-reactive compounds. The study demonstrated species-specific differences in the metabolism rates and identified cytochrome P450 isoforms responsible for the metabolism of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Radiosynthesis for Metabolism Studies

Another research focused on the radiosynthesis of chloroacetanilide herbicide acetochlor and a dichloroacetamide safener for herbicides, aiming to provide high specific activity compounds for studying their metabolism and mode of action. This work facilitates detailed metabolic studies by allowing the tracking of these compounds within biological systems (Latli & Casida, 1995).

Inhibition of Fatty Acid Synthesis in Algae

Research into the effects of chloroacetamides on fatty acid synthesis in green algae Scenedesmus Acutus revealed that these compounds act as pre-emergent or early post-emergent herbicides. The study contributes to understanding how chloroacetamides affect non-target organisms, providing insights into environmental safety assessments (Weisshaar & Böger, 1989).

Environmental Presence of Acetochlor

A study conducted in the Midwestern United States in 1994 documented the distribution of acetochlor in the hydrologic system, including its detection in rain and stream samples. This research offers critical data on the environmental presence and movement of acetochlor following its application, aiding in the assessment of its environmental impact (Kolpin, Nations, Goolsby, & Thurman, 1996).

Safety and Hazards

The safety information available for “2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide” indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements are H301 - H319 . The precautionary statements are P264 - P270 - P280 - P301 + P310 - P305 + P351 + P338 - P337 + P313 .

Future Directions

Given the potential antifungal activity of similar compounds , future research could focus on exploring the antifungal properties of “2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide”. Additionally, its potential as a synthetic scaffold for the design of various heterocyclic compounds could be further investigated .

properties

IUPAC Name

2-chloro-N-[(E)-3-phenylprop-2-enyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,13,14)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKDMUZAJVWCMI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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